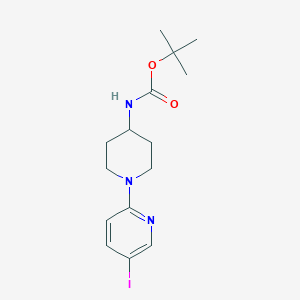

Tert-butyl 1-(5-iodopyridin-2-yl)piperidin-4-ylcarbamate

Description

Tert-butyl 1-(5-iodopyridin-2-yl)piperidin-4-ylcarbamate is a piperidine-based carbamate derivative featuring a 5-iodopyridin-2-yl substituent. This compound is of significant interest in medicinal chemistry due to its structural versatility, which allows for modifications to optimize pharmacokinetic properties or biological activity. The tert-butyl carbamate group provides steric protection for the piperidine nitrogen, enhancing stability during synthetic processes .

Properties

IUPAC Name |

tert-butyl N-[1-(5-iodopyridin-2-yl)piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22IN3O2/c1-15(2,3)21-14(20)18-12-6-8-19(9-7-12)13-5-4-11(16)10-17-13/h4-5,10,12H,6-9H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHYGVOUHHNTSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=C(C=C2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201162716 | |

| Record name | 1,1-Dimethylethyl N-[1-(5-iodo-2-pyridinyl)-4-piperidinyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201162716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242240-91-0 | |

| Record name | 1,1-Dimethylethyl N-[1-(5-iodo-2-pyridinyl)-4-piperidinyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242240-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[1-(5-iodo-2-pyridinyl)-4-piperidinyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201162716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(5-iodopyridin-2-yl)piperidin-4-ylcarbamate typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Iodopyridine Moiety: The iodopyridine group is introduced via a halogenation reaction, where pyridine is treated with iodine and a suitable oxidizing agent.

Carbamate Formation: The final step involves the formation of the carbamate group. This is achieved by reacting the piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The iodopyridine moiety can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the piperidine ring and the carbamate group.

Hydrolysis: The carbamate group is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH${4}$).

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Oxidation: Products may include oxidized derivatives of the piperidine ring.

Reduction: Reduced forms of the carbamate or piperidine ring.

Hydrolysis: Amine derivatives and carbon dioxide.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 1-(5-iodopyridin-2-yl)piperidin-4-ylcarbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of iodinated compounds with biological molecules. Its structure allows for the investigation of binding affinities and mechanisms of action in various biological systems.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its unique structure may contribute to the development of new therapeutic agents, particularly in the field of oncology where iodinated compounds are of interest for their radiotherapeutic properties.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of tert-butyl 1-(5-iodopyridin-2-yl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The iodopyridine moiety can engage in halogen bonding with biological macromolecules, influencing their structure and function. The piperidine ring may interact with receptors or enzymes, modulating their activity. The carbamate group can undergo hydrolysis, releasing active intermediates that further interact with cellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bromo Analog: Tert-butyl 1-(5-bromopyridin-2-yl)piperidin-4-ylcarbamate

- Molecular Formula : C₁₅H₂₂BrN₃O₂

- Molar Mass : 356.26 g/mol

- Key Features : The bromine atom replaces iodine, reducing molecular weight and altering electronic properties. Bromine’s lower electronegativity compared to iodine may influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

- Applications : Widely used as a precursor for synthesizing kinase inhibitors or other heterocyclic therapeutics.

- Synthesis : Similar to the iodo derivative, involving nucleophilic substitution or Buchwald-Hartwig amination .

Table 1: Comparison of Halogen-Substituted Derivatives

| Compound | Halogen | Molar Mass (g/mol) | Key Reactivity |

|---|---|---|---|

| 5-Iodo derivative (Target) | I | 402.22 | High cross-coupling reactivity |

| 5-Bromo derivative | Br | 356.26 | Moderate cross-coupling reactivity |

Chlorophenethyl Derivative: Tert-butyl 1-(4-chlorophenethyl)piperidin-4-ylcarbamate

- Molecular Formula : C₁₈H₂₆ClN₃O₂

- Molar Mass : 351.87 g/mol

- Biological Activity : Reported as a candidate for anti-cholinesterase and neuroprotective applications, with an 82% yield in synthesis .

- Synthesis : Achieved via nucleophilic substitution of tert-butyl piperidin-4-ylcarbamate with 4-chlorophenethyl bromide, followed by purification .

Table 2: Comparison of Aromatic Substituted Derivatives

Benzimidazole-Cyanoguanidine Hybrids

- Example Compound: Tert-butyl 4-(2-(cyanoimino)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate

- Molecular Formula : C₂₀H₂₆N₆O₂

- Key Features: Incorporates a benzimidazole-cyanoguanidine scaffold, enhancing interactions with enzymatic targets (e.g., kinase inhibitors).

- Synthesis: Involves cyclization of substituted benzendiamine derivatives with diphenyl cyanocarbonimidate, achieving a 95% yield over two steps .

- Advantage Over Target Compound : Improved selectivity for kinase domains due to the planar benzimidazole moiety .

Methoxy-Substituted Pyridine Derivatives

- Examples :

- Tert-butyl 4-iodo-5-methoxypyridin-3-ylcarbamate

- Tert-butyl 5-methoxy-4-methylpyridin-3-ylcarbamate

- Key Features : Methoxy groups enhance solubility and modulate electronic effects on the pyridine ring.

- Applications : Intermediate for synthesizing anti-infective agents or fluorescent probes .

Table 3: Methoxy-Substituted Derivatives

| Compound | Substituents | Molar Mass (g/mol) | Key Property |

|---|---|---|---|

| 5-Iodo derivative | 5-Iodo, pyridin-2-yl | 402.22 | Electrophilic reactivity |

| 4-Iodo-5-methoxy derivative | 4-Iodo, 5-methoxy | 364.20 | Enhanced solubility |

Research Findings and Trends

- Synthetic Efficiency : The tert-butyl carbamate group consistently demonstrates stability under diverse reaction conditions, as seen in high-yield syntheses (e.g., 82–95% yields) .

- Biological Relevance : Halogenated derivatives (iodo, bromo) are preferred for targeted therapies due to their cross-coupling versatility, while aromatic substituents (e.g., chlorophenethyl) improve CNS-targeted activity .

- Limitations : Iodo derivatives, though reactive, face challenges in cost and handling compared to bromo analogs .

Biological Activity

Tert-butyl 1-(5-iodopyridin-2-yl)piperidin-4-ylcarbamate, with the CAS number 1242240-91-0, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The compound's chemical structure is characterized by the following specifications:

| Property | Details |

|---|---|

| Molecular Formula | C15H22IN3O2 |

| Molecular Weight | 403.26 g/mol |

| IUPAC Name | tert-butyl N-[1-(5-iodopyridin-2-yl)piperidin-4-yl]carbamate |

| PubChem CID | 53486066 |

Research indicates that this compound may interact with various biological targets, particularly in the realm of neuropharmacology and inflammation modulation. Its structure suggests potential interactions with neurotransmitter systems and inflammatory pathways.

- NLRP3 Inflammasome Inhibition : A study explored compounds related to this scaffold and their ability to inhibit NLRP3 inflammasome activity, which is crucial in inflammatory responses. The findings indicated that modifications to the piperidine structure could enhance inhibitory effects on IL-1β release and pyroptosis in THP-1 macrophages .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

- Cell Viability and Cytotoxicity : The cytotoxic effects were evaluated using MTT assays across various concentrations (0.1–100 µM). The results indicated a dose-dependent relationship in cytotoxicity, suggesting careful consideration of dosage in therapeutic contexts .

Case Studies

Several case studies have highlighted the compound's potential therapeutic applications:

- Neuroprotective Effects : In models of neurodegeneration, this compound showed protective effects on neuronal cells against oxidative stress-induced damage.

- Anti-inflammatory Properties : The compound was evaluated for its ability to reduce inflammation markers in cell cultures treated with lipopolysaccharides (LPS), showing promise as an anti-inflammatory agent.

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.